5-CHLORO-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE
Overview
Description
5-Chloro-1,3-dimethyl-N-(2-piperidinoethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-N-(2-piperidinoethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
N-Alkylation: The chlorinated indole is alkylated with 2-piperidinoethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the piperidine ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The molecular targets and pathways involved might include:
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Receptor Binding: Binding to receptors such as serotonin or dopamine receptors.
Ion Channel Modulation: Modulating ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-2-carboxamide: Lacks the piperidinoethyl and dimethyl groups.
1,3-Dimethyl-1H-indole-2-carboxamide: Lacks the chlorine and piperidinoethyl groups.
N-(2-Piperidinoethyl)-1H-indole-2-carboxamide: Lacks the chlorine and dimethyl groups.
Uniqueness
The unique combination of the 5-chloro, 1,3-dimethyl, and N-(2-piperidinoethyl) groups in this compound may confer distinct pharmacological properties compared to its analogs. This could result in differences in potency, selectivity, and metabolic stability.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-(2-piperidin-1-ylethyl)indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-13-15-12-14(19)6-7-16(15)21(2)17(13)18(23)20-8-11-22-9-4-3-5-10-22/h6-7,12H,3-5,8-11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREUXQNYMHKQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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